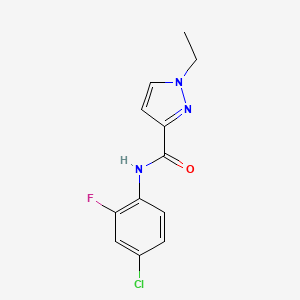
N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as CFEP or CFEP-1, is a chemical compound that has been widely researched for its potential applications in medicine. It belongs to the class of pyrazole carboxamides and has shown promising results in various studies.
Mécanisme D'action
The precise mechanism of action of N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth, inflammation, and neuronal function. This compound has been found to inhibit the activity of several enzymes, including phosphodiesterases and histone deacetylases, which play important roles in these pathways.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is that it has been shown to be effective in a variety of experimental models, including cell culture and animal studies. Additionally, this compound is relatively easy to synthesize and purify, which makes it a useful tool for researchers. However, one limitation of this compound is that its precise mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are a number of future directions for research on N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective analogs of this compound that may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 4-chloro-2-fluoroaniline with ethyl 2-oxo-2-(pyrazol-3-yl) acetate in the presence of a base. The resulting product is then treated with an acid to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O/c1-2-17-6-5-11(16-17)12(18)15-10-4-3-8(13)7-9(10)14/h3-7H,2H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWRCJVKKUFZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5345532.png)
![4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5345545.png)
![7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345553.png)
![(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345554.png)
![4-[8-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5345561.png)
![4-({2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5345564.png)
![N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5345570.png)
![(2R*,3S*,6R*)-5-(3-isoxazolylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345583.png)
![N-(2,4-dimethylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5345591.png)

![3-methyl-8-[3-(1H-pyrrol-1-yl)propyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5345603.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N,N-dimethylacetamide dihydrochloride](/img/structure/B5345615.png)
![1-allyl-4-[(3-chloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5345617.png)
![2-({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5345623.png)